molecular formula C15H23N3OS B12656424 2-Hydroxybenzaldehyde N-heptylthiosemicarbazone CAS No. 6623-76-3

2-Hydroxybenzaldehyde N-heptylthiosemicarbazone

Cat. No.: B12656424
CAS No.: 6623-76-3
M. Wt: 293.4 g/mol
InChI Key: HXVDEWVFBWGMCD-SFQUDFHCSA-N
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Description

2-Hydroxybenzaldehyde N-heptylthiosemicarbazone: is a chemical compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxybenzaldehyde N-heptylthiosemicarbazone typically involves the condensation reaction between 2-hydroxybenzaldehyde and N-heptylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The general reaction scheme is as follows:

2-Hydroxybenzaldehyde+N-heptylthiosemicarbazide2-Hydroxybenzaldehyde N-heptylthiosemicarbazone\text{2-Hydroxybenzaldehyde} + \text{N-heptylthiosemicarbazide} \rightarrow \text{this compound} 2-Hydroxybenzaldehyde+N-heptylthiosemicarbazide→2-Hydroxybenzaldehyde N-heptylthiosemicarbazone

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with metal ions that act as catalysts in various chemical reactions.

Biology:

    Antimicrobial Activity: Studies have shown that thiosemicarbazones, including this compound, exhibit significant antimicrobial properties against various bacterial and fungal strains.

Medicine:

    Anticancer Activity: The compound has been investigated for its potential anticancer properties, showing promising results in inhibiting the growth of certain cancer cell lines.

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as enhanced conductivity or magnetic behavior.

Mechanism of Action

The mechanism of action of 2-Hydroxybenzaldehyde N-heptylthiosemicarbazone involves its interaction with molecular targets, such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

    2-Hydroxybenzaldehyde Thiosemicarbazone: This compound is similar in structure but lacks the heptyl group.

    Salicylaldehyde Thiosemicarbazone: Another similar compound with a different aldehyde group.

Uniqueness: 2-Hydroxybenzaldehyde N-heptylthiosemicarbazone is unique due to the presence of the heptyl group, which can influence its solubility, reactivity, and biological activity. This structural difference can lead to variations in its effectiveness and applications compared to other thiosemicarbazones.

Properties

CAS No.

6623-76-3

Molecular Formula

C15H23N3OS

Molecular Weight

293.4 g/mol

IUPAC Name

1-heptyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C15H23N3OS/c1-2-3-4-5-8-11-16-15(20)18-17-12-13-9-6-7-10-14(13)19/h6-7,9-10,12,19H,2-5,8,11H2,1H3,(H2,16,18,20)/b17-12+

InChI Key

HXVDEWVFBWGMCD-SFQUDFHCSA-N

Isomeric SMILES

CCCCCCCNC(=S)N/N=C/C1=CC=CC=C1O

Canonical SMILES

CCCCCCCNC(=S)NN=CC1=CC=CC=C1O

Origin of Product

United States

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